molecular formula C15H15FN2O2 B3866991 2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine CAS No. 355383-13-0

2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine

Cat. No.: B3866991
CAS No.: 355383-13-0
M. Wt: 274.29 g/mol
InChI Key: YPXJMSHPWWJFJB-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine is an organic compound that features both a fluorophenyl and a nitrobenzyl group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine typically involves a multi-step process:

    Nitration of Benzylamine: The starting material, benzylamine, undergoes nitration to introduce a nitro group at the para position.

    Fluorination: The phenyl ring is then fluorinated at the para position using a suitable fluorinating agent.

    Coupling Reaction: The fluorinated benzylamine is coupled with an ethanamine derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: The major product is typically a nitro-substituted benzylamine.

    Reduction: The major product is an amine-substituted benzylamine.

    Substitution: The major products depend on the nucleophile used but generally involve the replacement of the fluorine atom with the nucleophile.

Scientific Research Applications

2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of biological pathways and mechanisms due to its structural similarity to certain bioactive compounds.

    Industry: Used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine involves its interaction with specific molecular targets. The fluorophenyl and nitrobenzyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(4-nitrobenzyl)ethanamine: Similar structure but with a chlorine atom instead of fluorine.

    2-(4-bromophenyl)-N-(4-nitrobenzyl)ethanamine: Similar structure but with a bromine atom instead of fluorine.

    2-(4-methylphenyl)-N-(4-nitrobenzyl)ethanamine: Similar structure but with a methyl group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine imparts unique properties such as increased lipophilicity and metabolic stability compared to its chlorine, bromine, and methyl analogs. This makes it particularly valuable in applications where these properties are desirable.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[(4-nitrophenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c16-14-5-1-12(2-6-14)9-10-17-11-13-3-7-15(8-4-13)18(19)20/h1-8,17H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPXJMSHPWWJFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNCC2=CC=C(C=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60366356
Record name 2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355383-13-0
Record name 2-(4-fluorophenyl)-N-(4-nitrobenzyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60366356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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